N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-((4-Carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a furan-2-carboxamide group at position 2 and a 2-((4-carbamoylphenyl)amino)-2-oxoethyl moiety at position 2. The compound’s structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c18-15(23)10-3-5-11(6-4-10)19-14(22)8-12-9-26-17(20-12)21-16(24)13-2-1-7-25-13/h1-7,9H,8H2,(H2,18,23)(H,19,22)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNOOQOJJEXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer and antimicrobial properties, as well as insights from recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features a complex structure that includes a thiazole moiety, a furan ring, and a carbamoylphenyl group, which are crucial for its biological activity.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
Table 1: Anti-Cancer Activity of this compound Derivatives
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | Huh-7 | 37.31 |
| 4c | MCF-7 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
The compound 4d showed the highest anti-cancer activity, significantly reducing cell viability in treated cells compared to the standard drug doxorubicin. The structure–activity relationship (SAR) indicates that electron-donor substituents enhance anti-cancer activity, particularly in para-substituted phenyl groups.
2. Antimicrobial Activity
The synthesized compounds also exhibited notable antimicrobial properties against various bacterial and fungal strains. The presence of the aromatic moiety contributes to increased lipophilicity, enhancing the compounds' ability to penetrate microbial membranes.
Table 2: Antimicrobial Activity of Compounds
| Compound | Bacterial Strains | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4b | E.coli | 10.5 | 280 |
| 4a | S.aureus | 13 | 265 |
| 4f | B.cereus | 16 | 230 |
These results indicate that compounds derived from this compound could serve as promising candidates for developing new antimicrobial agents.
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cells. The thiazole ring is believed to play a crucial role by binding to active sites on enzymes, thereby inhibiting their activity and interfering with cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anti-Cancer Studies : A study published in Molecules demonstrated that derivatives showed varying degrees of cytotoxicity against liver and breast cancer cell lines, emphasizing the importance of substituent effects on biological activity .
- Antimicrobial Research : Research indicated that compounds exhibited strong antifungal activity compared to antibacterial effects, suggesting their utility in treating fungal infections .
- Structure Modification : Ongoing research is focused on modifying the structure of these compounds to enhance their efficacy and reduce toxicity, paving the way for future drug development.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Flexibility : The carbamoylphenyl group in the target compound differentiates it from analogs with methoxybenzyl (), trifluoromethylphenyl (), or dichlorophenyl () groups. These substitutions influence solubility, target affinity, and metabolic stability.
- Linker Variations : The ethyl linker with an amide bond is conserved in many analogs (e.g., ), but piperazine () or coumarin () modifications alter conformational flexibility and bioactivity.
Antimicrobial Activity:
- Nitrothiophene-carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, with purity up to 99.05% and MIC values in the µM range. The nitro group enhances electrophilicity, aiding bacterial target engagement.
- Indol-3-yl-thiazoles () show activity against Gram-positive bacteria (e.g., S. aureus), though specific MIC data are lacking.
Enzyme Inhibition:
- Coumarin-thiazole hybrids () inhibit α-glucosidase (IC50 ~10 µM), critical for diabetes management. The coumarin moiety contributes to π-π stacking with enzyme active sites.
- Piperazine-thiazole derivatives () act as P-gp inhibitors, boosting paclitaxel bioavailability by 56–106.6% at 5 mg/kg doses .
Pharmacokinetic Profiles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
